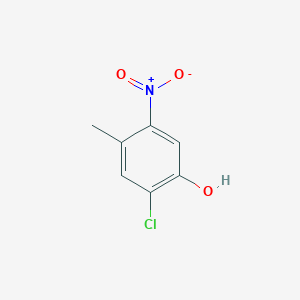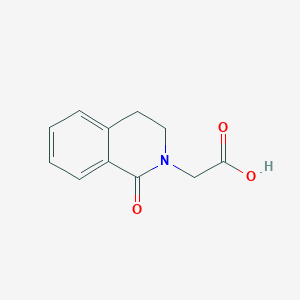
5-Chloro-2-(trifluoromethyl)-1H-indole
Overview
Description
Scientific Research Applications
Synthesis of Key Impurities in Anti-HIV/AIDS Drugs
5-Chloro-2-(trifluoromethyl)-1H-indole is a component in the synthesis of key impurities of efavirenz, a reverse transcriptase inhibitor used in anti-HIV/AIDS treatments. A six-step synthetic route from 4-chloro-2-methylaniline to a related compound, 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, has been reported, highlighting the compound's relevance in pharmaceutical manufacturing (Gazvoda et al., 2018).
Role in Biological Activities and Molecular Interactions
The indole nucleus, of which this compound is a variant, plays a critical role in many natural and synthetic molecules with significant biological activities. These molecules exhibit diverse properties such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions (Geetha et al., 2019).
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
This compound derivatives have been identified as key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Modifications to the indole-2-carboxamides significantly impact binding affinity and cooperativity, demonstrating their potential in developing CB1 modulators (Khurana et al., 2014).
Intermediate in Synthesis of Sertindole
5-Chloro-1-(4-fluorophenyl)-indole, a key intermediate of the antipsychotic drug sertindole, can be synthesized from 5-chloroindole, demonstrating the compound's utility in synthesizing therapeutically relevant molecules (Li et al., 2011).
properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLDMKKBYWDSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855784 | |
| Record name | 5-Chloro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007235-35-9 | |
| Record name | 5-Chloro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





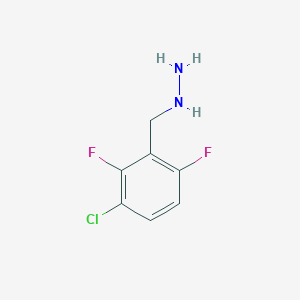
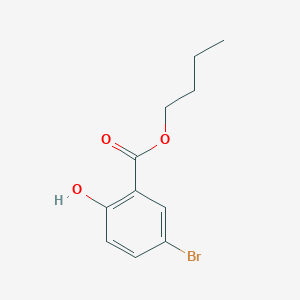
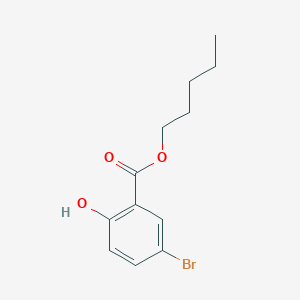
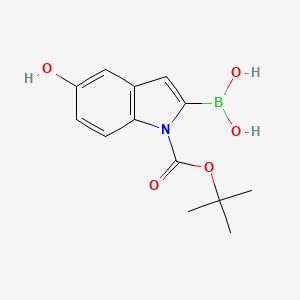
![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)
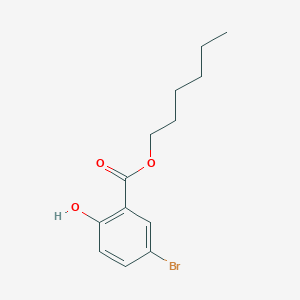



![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)
